![molecular formula C19H20N8O3 B15016220 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15016220.png)
2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol
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Overview
Description
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound that features a triazine ring, a benzylamino group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The benzylamino and dimethylamino groups are introduced through nucleophilic substitution reactions.
The final step involves the condensation of the triazine derivative with 4-nitrophenol under basic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenol moiety yields quinones, while reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenol moiety may also contribute to its biological activity by generating reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{2-[4-(BENZYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-NITROPHENOL: This compound has a similar structure but with a morpholine group instead of a dimethylamino group.
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-NITROPHENOL: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
The uniqueness of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylamino and dimethylamino groups on the triazine ring, along with the nitrophenol moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N8O3 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C19H20N8O3/c1-26(2)19-23-17(20-11-13-6-4-3-5-7-13)22-18(24-19)25-21-12-14-10-15(27(29)30)8-9-16(14)28/h3-10,12,28H,11H2,1-2H3,(H2,20,22,23,24,25)/b21-12+ |
InChI Key |
OHQGMWRHKLDOPI-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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